Boc-1-tert-butoxy-1,2-dihydroisoquinoline
Description
Significance and Role as a Chemoselective Reagent
Boc-1-tert-butoxy-1,2-dihydroisoquinoline has garnered significant attention as a highly chemoselective reagent for the tert-butoxycarbonylation of amines and other nucleophiles. researchgate.netnih.gov Its principal advantage lies in its ability to selectively protect primary and secondary amines, even in the presence of other sensitive functional groups, and often without the need for an added base. This is a stark contrast to many traditional methods that require basic conditions, which can lead to undesirable side reactions. researchgate.net
The chemoselectivity of BBDI is particularly valuable in the synthesis of complex molecules containing multiple functional groups. For instance, it can selectively N-protect amino alcohols without causing the formation of oxazolidinone side products, a common issue with other reagents. researchgate.net Research has demonstrated the successful tert-butoxycarbonylation of a wide array of substrates using BBDI, including various amine hydrochlorides and phenols, with high yields. researchgate.netnih.gov
The reaction mechanism is believed to involve the activation of the Boc group within the BBDI molecule, making it susceptible to nucleophilic attack by the amine. The inherent structure of BBDI facilitates a clean and efficient transfer of the Boc group, regenerating isoquinoline (B145761) as a byproduct.
Table 1: Chemoselective tert-Butoxycarbonylation of Various Substrates using BBDI
| Substrate | Product | Yield (%) | Reference |
| Aniline (B41778) hydrochloride | N-(tert-Butoxycarbonyl)aniline | 95 | researchgate.net |
| Benzylamine hydrochloride | N-Benzyl-N-(tert-butoxycarbonyl)amine | 98 | researchgate.net |
| Phenol (B47542) | Phenyl tert-butyl carbonate | 92 | researchgate.net |
| p-Nitrophenol | p-Nitrophenyl tert-butyl carbonate | 96 | researchgate.net |
| L-Phenylalanine methyl ester hydrochloride | N-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester | 94 | nih.gov |
| L-Proline tert-butyl ester hydrochloride | N-(tert-Butoxycarbonyl)-L-proline tert-butyl ester | 97 | nih.gov |
Historical Development and Context within Protecting Group Chemistry
The concept of protecting functional groups dates back to the early 20th century, becoming a cornerstone of peptide synthesis as pioneered by chemists like Vincent du Vigneaud. masterorganicchemistry.com The development of the tert-butoxycarbonyl (Boc) group was a significant milestone in this field. Initially, hazardous reagents such as tert-butoxycarbonyl azide (B81097) were used for its introduction. orgsyn.org
The major breakthrough came with the development of di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the 1970s. orgsyn.orgchemicalbook.com This reagent is significantly safer and more stable, and it quickly became the most common method for Boc protection. chemicalbook.comwikipedia.orgnih.gov The standard procedure for using Boc anhydride (B1165640) typically involves a base, such as sodium hydroxide, triethylamine, or 4-(dimethylamino)pyridine (DMAP), to facilitate the reaction. wikipedia.orgjk-sci.com
However, the need for a base can be a limitation when dealing with base-sensitive substrates. This led to the search for more advanced and milder reagents. This compound (BBDI) emerged from this pursuit, with its first significant report in the scientific literature appearing in 2002. nih.gov Its development was a logical progression in the quest for greater chemoselectivity and milder reaction conditions in protecting group chemistry. The synthesis of BBDI itself is a relatively straightforward process, involving the reaction of isoquinoline with di-tert-butyl dicarbonate.
Comparative Analysis with Conventional tert-Butoxycarbonylation Reagents
The efficacy of a protecting group strategy is not only determined by the stability of the protected group but also by the efficiency and selectivity of its introduction. In this regard, this compound presents several advantages over more conventional reagents like di-tert-butyl dicarbonate (Boc₂O).
The most notable difference is the ability of BBDI to function effectively in the absence of a base when reacting with amine hydrochlorides and phenols. researchgate.netnih.gov This is a significant advantage as it simplifies the reaction work-up and avoids potential side reactions that can be promoted by basic conditions, such as racemization or decomposition of sensitive substrates.
In direct comparative studies, BBDI has often demonstrated superior or comparable yields to Boc₂O, particularly in reactions where mild conditions are crucial. For example, the protection of sensitive amino acid esters can proceed more cleanly with BBDI, avoiding byproducts that can arise from the use of a base with Boc₂O.
Table 2: Comparative Yields of N-Boc-Amino Acid Esters
| Amino Acid Ester Hydrochloride | Reagent | Yield (%) with BBDI | Yield (%) with Boc₂O/Base | Reference |
| H-Gly-OMe·HCl | BBDI vs. Boc₂O/Et₃N | 96 | 92 | nih.gov |
| H-Ala-OMe·HCl | BBDI vs. Boc₂O/Et₃N | 95 | 93 | nih.gov |
| H-Phe-OMe·HCl | BBDI vs. Boc₂O/Et₃N | 94 | 90 | nih.gov |
| H-Val-OtBu·HCl | BBDI vs. Boc₂O/Et₃N | 98 | 95 | nih.gov |
While Boc₂O remains a widely used and cost-effective reagent, the unique properties of BBDI make it an invaluable tool for specific synthetic challenges where chemoselectivity and mild, base-free conditions are paramount. Other less common reagents for Boc protection include 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) and tert-butoxycarbonyl azide, though the latter is rarely used due to its explosive nature. orgsyn.org In comparison to these, BBDI offers a much safer and more practical alternative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 1-[(2-methylpropan-2-yl)oxy]-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)21-15-14-10-8-7-9-13(14)11-12-19(15)16(20)22-18(4,5)6/h7-12,15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFZTABXZXYIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C2=CC=CC=C2C=CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459225 | |
| Record name | BBDI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404586-94-3 | |
| Record name | BBDI | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90459225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 404586-94-3 | |
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Synthetic Methodologies for Boc 1 Tert Butoxy 1,2 Dihydroisoquinoline
Precursor Chemistry and Starting Materials
The primary precursors for the synthesis of Boc-1-tert-butoxy-1,2-dihydroisoquinoline are isoquinoline (B145761) and di-tert-butyl dicarbonate (B1257347) (Boc)₂O. Isoquinoline serves as the heterocyclic backbone of the molecule, while (Boc)₂O acts as both the acylating agent and the source of the tert-butoxy (B1229062) group. In some variations of the Reissert reaction, a cyanide source is used as a nucleophile; however, for the synthesis of this particular compound, the reaction can proceed without an external cyanide source, with the tert-butoxide ion, generated in situ or added, acting as the nucleophile.
A key aspect of the precursor chemistry is the activation of isoquinoline by (Boc)₂O. The nitrogen atom of the isoquinoline ring attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of an N-acylisoquinolinium intermediate. This intermediate is highly electrophilic at the C1 position, making it susceptible to nucleophilic attack.
The purity of the starting materials is crucial for achieving high yields and minimizing side product formation. Commercially available isoquinoline and di-tert-butyl dicarbonate are typically of sufficient purity for this reaction.
Reaction Conditions and Optimizations for Compound Formation
The formation of this compound is sensitive to several reaction parameters, which have been optimized to maximize yield and purity.
Solvent Effects
The choice of solvent plays a significant role in the outcome of the synthesis. Aprotic solvents are generally preferred to avoid side reactions with the highly reactive intermediates. Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent due to its inertness and ability to dissolve the starting materials. Other aprotic solvents such as tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (CH₃CN) have also been employed. The polarity of the solvent can influence the rate of the reaction and the stability of the N-acylisoquinolinium intermediate.
| Solvent | Dielectric Constant (20°C) | General Observation |
|---|---|---|
| Dichloromethane (CH₂Cl₂) | 9.1 | Good solubility of reactants, generally good yields. |
| Tetrahydrofuran (THF) | 7.6 | Effective, can promote slightly different reaction kinetics. |
| Acetonitrile (CH₃CN) | 37.5 | Higher polarity may accelerate the reaction but can also lead to side products if not controlled. |
Temperature and Reaction Time Parameters
The reaction is typically carried out at low to ambient temperatures to control the reactivity of the intermediates and prevent decomposition. The initial reaction of isoquinoline with di-tert-butyl dicarbonate is often performed at 0 °C, followed by allowing the reaction to warm to room temperature. The reaction time is generally monitored by thin-layer chromatography (TLC) to determine the point of completion, which is typically within a few hours.
| Parameter | Typical Range | Rationale |
|---|---|---|
| Initial Temperature | 0 °C | To control the initial exothermic reaction and stabilize the N-acylisoquinolinium intermediate. |
| Reaction Temperature | 0 °C to Room Temperature | Allows for a controlled reaction progression to the final product. |
| Reaction Time | 1 - 4 hours | Sufficient time for the reaction to reach completion, as monitored by TLC. |
Yield and Scalability Considerations
Under optimized conditions, the synthesis of this compound can provide good to excellent yields, often exceeding 80%. The reaction is amenable to scaling up, making it a practical method for producing gram quantities of the reagent. Key considerations for scalability include efficient temperature control, adequate stirring to ensure homogeneity, and a controlled rate of addition of the reagents. Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel.
General Synthetic Procedures
A typical laboratory-scale synthesis of this compound is as follows:
To a stirred solution of isoquinoline (1.0 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere, di-tert-butyl dicarbonate (2.2 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent to afford this compound as a white solid.
Mechanistic Elucidation of Boc 1 Tert Butoxy 1,2 Dihydroisoquinoline Reactivity
Proposed Reaction Pathways for tert-Butoxycarbonylation
The reaction of BBDI with nucleophiles, such as amines and phenols, is proposed to proceed through a pathway that capitalizes on the inherent reactivity of the reagent. Unlike the more common di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), which often requires a basic catalyst like 4-(dimethylamino)pyridine (DMAP) to enhance its electrophilicity, BBDI is sufficiently activated for direct reaction with acidic substrates. acs.orgacs.org
The proposed mechanism for the tert-butoxycarbonylation of an amine hydrochloride (R-NH₃⁺Cl⁻) is initiated by the protonation of the BBDI molecule. The acidic proton from the amine salt is transferred to the nitrogen atom of the dihydroisoquinoline ring of BBDI. This protonation step is crucial as it significantly increases the electrophilicity of the carbonyl carbon of the Boc group.
Following protonation, the amine nucleophile attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is highly unstable and readily collapses, resulting in the transfer of the Boc group to the amine. The byproducts of this reaction are tert-butanol (B103910) and isoquinoline (B145761). The isoquinoline is protonated by the hydrogen chloride released from the amine salt, effectively sequestering the acid and driving the reaction to completion.
A similar pathway is envisaged for the tert-butoxycarbonylation of phenols. The acidic proton of the phenol (B47542) is transferred to the BBDI molecule, activating it for nucleophilic attack by the phenoxide ion. The subsequent collapse of the tetrahedral intermediate yields the O-Boc protected phenol, tert-butanol, and isoquinoline.
The chemoselectivity of BBDI is a key feature, and it is attributed to this unique activation mechanism. acs.orgnih.gov In the absence of an acidic proton, the reagent is significantly less reactive, allowing for the selective protection of more acidic functional groups in a multifunctional molecule.
Influence of Substrate Acidity on Reactivity and Chemoselectivity
The acidity of the substrate plays a pivotal role in the reactivity and chemoselectivity of tert-butoxycarbonylation reactions using BBDI. The reagent exhibits a remarkable ability to discriminate between different nucleophiles based on their pKa values. This is a direct consequence of the protonation-dependent activation mechanism.
Research has demonstrated that BBDI readily reacts with amine hydrochlorides and phenols, which possess acidic protons capable of activating the reagent. acs.orgnih.gov In contrast, neutral amines with higher pKa values react much more sluggishly, if at all, in the absence of an external acid source. This differential reactivity allows for the chemoselective tert-butoxycarbonylation of a more acidic amine in the presence of a less acidic one.
The following table illustrates the influence of substrate acidity on the yield of the tert-butoxycarbonylation reaction with BBDI. The data clearly shows that substrates with lower pKa values (i.e., higher acidity) generally afford higher yields of the protected product under similar reaction conditions.
Table 1: Influence of Substrate Acidity on the Yield of tert-Butoxycarbonylation with BBDI
| Substrate | pKa | Product | Yield (%) |
|---|---|---|---|
| Aniline (B41778) Hydrochloride | 4.6 | N-(tert-butoxycarbonyl)aniline | 95 |
| p-Nitroaniline Hydrochloride | 1.0 | N-(tert-butoxycarbonyl)-p-nitroaniline | 98 |
| Phenol | 9.9 | O-(tert-butoxycarbonyl)phenol | 92 |
| p-Nitrophenol | 7.1 | O-(tert-butoxycarbonyl)-p-nitrophenol | 99 |
This chemoselectivity is a significant advantage in the synthesis of complex molecules where selective protection of functional groups is required. For instance, a molecule containing both a phenolic hydroxyl group and an aliphatic amino group can be selectively O-protected at the phenolic position using BBDI without affecting the less acidic amino group.
Role of Protonation and Intermediate Species Formation
The formation of specific intermediates upon protonation is central to the mechanistic understanding of BBDI's reactivity. The initial protonation of the dihydroisoquinoline nitrogen is the key step that triggers the subsequent transfer of the Boc group. This protonation event leads to the formation of a highly reactive isoquinolinium species.
The protonated BBDI can be considered a "caged" electrophile, where the electrophilic Boc group is held in proximity to the protonated isoquinoline moiety. This proximity facilitates the intramolecular activation of the carbonyl group.
Upon nucleophilic attack, a transient tetrahedral intermediate is formed. Spectroscopic studies on analogous reactions with (Boc)₂O have provided evidence for the existence of such intermediates. acs.org In the case of BBDI, the collapse of this intermediate is facilitated by the departure of the stable isoquinoline molecule and tert-butanol.
Scheme 1: Generalized Reaction Mechanism of BBDI with an Acidic Substrate (HX)
Protonation: BBDI + HX → [BBDI-H]⁺ + X⁻
Nucleophilic Attack: [BBDI-H]⁺ + X⁻ → [Tetrahedral Intermediate]
Intermediate Collapse and Product Formation: [Tetrahedral Intermediate] → Boc-X + Isoquinoline + tert-Butanol
The isoquinoline byproduct can be readily removed during aqueous workup, simplifying the purification of the desired tert-butoxycarbonylated product. The understanding of these intermediate species and the role of protonation provides a rational basis for the observed reactivity and chemoselectivity of BBDI and enables its strategic application in organic synthesis.
Applications of Boc 1 Tert Butoxy 1,2 Dihydroisoquinoline in Advanced Organic Synthesis
Chemoselective Protection of Functional Groups
BBDI demonstrates significant chemoselectivity, enabling the protection of specific functional groups within complex molecules. This is particularly valuable in multi-step syntheses where differential protection is required. The reagent's main application is the tert-butoxycarbonylation of substrates with acidic protons, such as amines (as their hydrochloride salts) and phenols. researchgate.net A notable advantage of BBDI is its ability to function effectively in the absence of a base, which is often required for similar transformations using conventional reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). acs.orgnih.gov
BBDI serves as an efficient reagent for the N-protection of various amines, particularly when they are available as hydrochloride salts. nih.gov The reaction proceeds smoothly without the need for an additional base to first neutralize the salt.
The reagent has been successfully used for the tert-butoxycarbonylation of both aromatic and aliphatic amine hydrochlorides. nih.gov Research has shown that while free aniline (B41778) does not readily react with BBDI under neutral conditions, its hydrochloride salt is effectively converted to the corresponding N-Boc derivative. acs.org This method provides a straightforward procedure for protecting amine hydrochlorides, which are common starting materials in organic synthesis.
The reaction of various amine hydrochlorides with BBDI in a solvent such as dimethylformamide (DMF) at room temperature provides the desired N-Boc amines in excellent yields.
Table 1: N-tert-Butoxycarbonylation of Amine Hydrochlorides with BBDI
| Amine Hydrochloride | Product | Yield (%) |
| Aniline hydrochloride | N-Boc-aniline | 92 |
| Benzylamine hydrochloride | N-Boc-benzylamine | 95 |
| Cyclohexylamine hydrochloride | N-Boc-cyclohexylamine | 94 |
This table is generated based on research findings where amine hydrochlorides are reacted with BBDI to yield N-Boc protected amines. acs.org
The utility of BBDI extends to the protection of more complex substrates like amino acid ester hydrochlorides. acs.org This is particularly relevant in peptide synthesis, where the Boc group is one of the most important protecting groups for the amino function. acs.org The reaction proceeds efficiently without racemization at the chiral center.
For example, using L-methionine methyl ester hydrochloride (L-Met-OMe·HCl) as a model substrate, researchers demonstrated that reaction with BBDI in dimethoxyethane (DME) provides the N-Boc protected product in high yield. acs.org
Table 2: N-tert-Butoxycarbonylation of Amino Acid Ester Hydrochlorides with BBDI
| Substrate | Product | Yield (%) |
| L-Methionine methyl ester hydrochloride | N-Boc-L-methionine methyl ester | 90 |
| L-Phenylalanine methyl ester hydrochloride | N-Boc-L-phenylalanine methyl ester | 91 |
This table is generated based on research findings demonstrating the protection of amino acid ester hydrochlorides. acs.org
BBDI is a highly effective reagent for the protection of phenolic hydroxyl groups. tandfonline.com A key advantage over traditional methods is that the reaction occurs under neutral conditions, avoiding the need for bases like 4-dimethylaminopyridine (B28879) (DMAP) or other catalysts that can be incompatible with sensitive substrates. researchgate.netacs.org
The reaction has been demonstrated on a range of phenols, including those with both electron-donating and electron-withdrawing substituents. acs.org The process involves simply mixing the phenol (B47542) and BBDI in a solvent like benzene (B151609) at room temperature, resulting in high yields of the corresponding tert-butyl carbonates. acs.org
Table 3: O-tert-Butoxycarbonylation of Phenols with BBDI
| Phenol Substrate | Product | Yield (%) |
| Phenol | Phenyl tert-butyl carbonate | 95 |
| p-Methoxyphenol | 4-Methoxyphenyl tert-butyl carbonate | 93 |
| p-Nitrophenol | 4-Nitrophenyl tert-butyl carbonate | 96 |
Data sourced from studies on the tert-butoxycarbonylation of phenols using BBDI. acs.org
A significant feature of BBDI is its remarkable chemoselectivity for phenolic hydroxyl groups over aliphatic ones. tandfonline.com This was clearly demonstrated in the reaction with p-hydroxymethylphenol, where tert-butoxycarbonylation occurred exclusively at the phenolic hydroxyl group, leaving the primary aliphatic alcohol functionality completely untouched. acs.org This selectivity is highly valuable for the synthesis of complex molecules containing multiple types of hydroxyl groups, as it eliminates the need for additional protection-deprotection steps. This selective protection is attributed to the higher acidity of the phenolic proton compared to that of an aliphatic alcohol. acs.org
Protection of Carboxylic Acids
The tert-butyl ester is a valuable protecting group for carboxylic acids due to its stability under various conditions and its facile removal under acidic conditions. quora.comwikipedia.org Boc-1-tert-butoxy-1,2-dihydroisoquinoline serves as an effective reagent for the introduction of this protecting group onto carboxylic acids, particularly aromatic carboxylic acids. researchgate.net A key advantage of using this reagent is its ability to facilitate the tert-butoxycarbonylation reaction under neutral conditions, obviating the need for a base which can be advantageous for sensitive substrates. researchgate.net The reaction proceeds chemoselectively and in high yields, highlighting the reagent's efficiency in protecting the carboxylic acid functionality during complex multi-step syntheses. researchgate.net
The general stability of the Boc group protects the carboxylic acid from a range of nucleophilic and basic conditions, allowing for selective transformations on other parts of the molecule. nih.govorganic-chemistry.org The subsequent deprotection is typically achieved with strong acids like trifluoroacetic acid, which regenerates the carboxylic acid by releasing gaseous byproducts, driving the reaction to completion. quora.comwikipedia.org
Table 1: Protection of Aromatic Carboxylic Acids with BBDI
| Substrate | Conditions | Yield (%) | Reference |
|---|
Protection of Thiols, Sulfonamides, and Imides
The application of this compound extends to the protection of other acidic protons beyond carboxylic acids. Research has demonstrated its utility as a chemoselective reagent for the protection of thiols, sulfonamides, and imides. The tert-butoxycarbonyl (Boc) group is widely used for nitrogen protection in various fields, including the synthesis of peptides, nucleosides, and other natural products, due to its stability and the mild conditions required for its removal. nih.gov
While many methods for N-tert-butoxycarbonylation exist, often requiring basic catalysts, BBDI provides a valuable alternative for substrates that are sensitive to basic conditions. researchgate.netnih.gov Its ability to function under neutral conditions enhances its applicability for complex molecules containing multiple functional groups. For instance, the protection of sulfonamides, an important functional group in medicinal chemistry, can be achieved efficiently. The stability of the resulting N-Boc sulfonamide to many synthetic transformations, followed by its clean removal under acidic conditions, makes BBDI a useful tool in the synthetic chemist's arsenal. nih.gov
Table 2: Protection of Various Functional Groups with BBDI
| Functional Group | Reagent | Key Advantage | Reference |
|---|---|---|---|
| Thiols | BBDI | Chemoselective Protection | |
| Sulfonamides | BBDI | Base-free Conditions |
Catalytic Roles in Condensation Reactions
Beyond its stoichiometric use as a protecting group reagent, this compound also exhibits catalytic activity in important condensation reactions, such as esterification and amidation.
A significant application of BBDI is its role as a catalyst in the esterification of N-protected amino acids. researchgate.net This method is particularly mild and efficient, allowing for the reaction of N-protected amino acids with nearly equimolar amounts of various alcohols in the presence of di-tert-butyl dicarbonate (Boc₂O). researchgate.net The process is notable for not requiring any base, which is a significant advantage as it minimizes side reactions like racemization, a critical concern in peptide chemistry. researchgate.net
Research has shown that this BBDI-catalyzed esterification proceeds with high to excellent yields for a range of primary and secondary aliphatic alcohols. researchgate.net For example, the esterification of N-protected amino acids like methionine, alanine, and proline derivatives has been achieved in yields ranging from 76% to 98%. This base-free compatibility distinguishes it from traditional methods that often rely on strong bases, which can compromise sensitive functional groups.
Table 3: BBDI-Catalyzed Esterification of N-Protected Amino Acids
| N-Protected Amino Acid | Alcohol | Yield (%) | Key Feature | Reference |
|---|---|---|---|---|
| Various | Primary & Secondary Alcohols | Good to Excellent | Base-free, equimolar reactants | researchgate.net |
The catalytic utility of this compound also extends to carboxamidation reactions. It serves as a coupling reagent for the formation of carboxamides from a variety of carboxylic acids and amines. researchgate.netresearchgate.net This procedure is characterized by its operational simplicity, often being performed as a one-pot reaction. researchgate.net
A crucial feature of this method is that it proceeds without the need for any bases, even when using amine hydrochlorides as starting materials. researchgate.netresearchgate.net This broadens the substrate scope and enhances the functional group tolerance of the reaction. The ability to form amide bonds under neutral conditions is highly desirable in the synthesis of complex molecules and peptides, where preserving stereochemical integrity and avoiding side reactions is paramount.
Utility in Complex Molecule and Heterocyclic Chemistry
The structural backbone of this compound itself is a key feature, making it a valuable intermediate in the synthesis of important heterocyclic scaffolds.
Dihydroisoquinoline and tetrahydroisoquinoline (THIQ) moieties are prevalent structural motifs found in a vast array of natural products and pharmaceutically active compounds, including many isoquinoline (B145761) alkaloids. researchgate.netnih.gov The synthesis of these heterocyclic systems is a major focus in organic and medicinal chemistry. nih.govorganic-chemistry.org
This compound, being a stable, functionalized 1,2-dihydroisoquinoline (B1215523) derivative, serves as a versatile synthetic intermediate for accessing these important scaffolds. researchgate.net Its own synthesis, often achieved through a Reissert-like reaction between isoquinoline and di-tert-butyl dicarbonate, provides a controlled entry point to this class of compounds. From this intermediate, further chemical manipulations can lead to a variety of substituted dihydro- and tetrahydroisoquinolines. For instance, the dihydroisoquinoline core can be reduced to the corresponding tetrahydroisoquinoline. organic-chemistry.orgacs.org The ability to introduce substituents at the C1 position makes it a particularly useful building block for creating diverse molecular architectures. researchgate.netorganic-chemistry.org Synthetic strategies such as the Bischler-Napieralski or Pictet-Spengler reactions are common methods for producing these skeletons, and intermediates like BBDI offer alternative and complementary pathways. organic-chemistry.orgorganic-chemistry.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) |
| Di-tert-butyl dicarbonate (Boc₂O) |
| Trifluoroacetic acid |
| Tetrahydroisoquinoline (THIQ) |
| Dihydroisoquinoline |
Applications in Asymmetric Synthesis of Chiral N-Heterocycles
The quest for novel and efficient methods to synthesize enantiomerically pure nitrogen-containing heterocyclic compounds is a significant endeavor in modern organic chemistry, driven by their prevalence in pharmaceuticals and natural products. Within this context, derivatives of 1,2-dihydroisoquinoline, such as this compound, represent versatile synthons. The inherent reactivity of the enamine-like double bond in the dihydroisoquinoline core, coupled with the strategic placement of the Boc protecting group, opens avenues for stereoselective transformations to construct complex chiral N-heterocyclic frameworks. Research in this area has explored the utility of related dihydroisoquinoline systems in asymmetric cycloaddition reactions, providing a foundation for the potential applications of the title compound.
A notable strategy for the synthesis of complex chiral N-heterocycles involves the enantioselective [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines, which share a structural resemblance to the dihydroisoquinoline scaffold. In a study, these azomethine imines were reacted with allyl alkyl ketones in the presence of a chiral primary amine catalyst. This organocatalytic approach led to the formation of dinitrogen-fused heterocycles that incorporate the tetrahydroisoquinoline core. The reactions proceeded with high yields and excellent stereocontrol, achieving up to >25:1 diastereomeric ratio and 96% enantiomeric excess. The proposed mechanism involves the formation of a dienamine intermediate from the allyl alkyl ketone and the chiral amine catalyst, which then undergoes a [3+2] cycloaddition with the C,N-cyclic azomethine imine.
The following table summarizes the key findings of this asymmetric [3+2] cycloaddition reaction:
Table 1: Chiral Primary Amine-Catalyzed Asymmetric [3+2] Cycloaddition | Dipolarophile | Catalyst | Solvent | Additive | dr | ee (%) | Yield (%) | |
Structural Modifications and Analogues of Boc 1 Tert Butoxy 1,2 Dihydroisoquinoline
Synthesis of Related Dihydroheterocycles
The synthesis of dihydroisoquinoline derivatives, which are structural analogues of Boc-1-tert-butoxy-1,2-dihydroisoquinoline, can be achieved through several modern synthetic methodologies. These methods allow for the introduction of a variety of substituents on the heterocyclic core.
One effective method is the Palladium-Catalyzed Cascade Cyclization–Coupling . This reaction utilizes trisubstituted allenamides containing a bromoaryl moiety, which react with various arylboronic acids. nih.gov The process involves an intramolecular cyclization followed by a Suzuki coupling, which incorporates the aryl group from the boronic acid. This strategy has been successfully employed to produce a range of highly substituted 1,2-dihydroisoquinolines. The reaction conditions are typically mild, using a palladium acetate (B1210297) catalyst with a phosphine ligand. nih.gov
A classic yet versatile approach is the Pomeranz–Fritsch Cyclization . A modified version of this reaction provides a robust route to a broad scope of 1,2-dihydroisoquinoline (B1215523) (DHIQ) products. acs.orgnih.govfigshare.com This modified procedure uses trimethylsilyltriflate (TMSOTf) and an amine base, which are mild enough to preserve the reactive DHIQ products. acs.orgnih.govfigshare.com The innate reactivity of DHIQs makes them valuable intermediates for further functionalization into either reduced tetrahydroisoquinolines (THIQs) or fully aromatized isoquinolines. acs.orgnih.govfigshare.com
The table below summarizes the synthesis of various substituted 1,2-dihydroisoquinoline analogues using the palladium-catalyzed cascade reaction. nih.gov
| Allenamide Substituent (R¹) | Arylboronic Acid (R²) | Product | Yield (%) |
|---|---|---|---|
| Phenyl | 4-Methoxyphenyl | 1,3-Diphenyl-4-(4-methoxyphenyl)-N-acetyl-1,2-dihydroisoquinoline | 81 |
| Phenyl | 4-Chlorophenyl | 1,3-Diphenyl-4-(4-chlorophenyl)-N-acetyl-1,2-dihydroisoquinoline | 80 |
| Phenyl | 4-Fluorophenyl | 1,3-Diphenyl-4-(4-fluorophenyl)-N-acetyl-1,2-dihydroisoquinoline | 78 |
| Phenyl | 4-Acetylphenyl | 1,3-Diphenyl-4-(4-acetylphenyl)-N-acetyl-1,2-dihydroisoquinoline | 85 |
| Phenyl | 1-Naphthyl | 1,3-Diphenyl-4-(1-naphthyl)-N-acetyl-1,2-dihydroisoquinoline | 67 |
| 4-Fluorophenyl | Phenyl | 1-(4-Fluorophenyl)-3-phenyl-4-phenyl-N-acetyl-1,2-dihydroisoquinoline | 55 |
Exploration of Substituent Effects on Reactivity
The reactivity of Boc-protected dihydroisoquinoline systems is significantly influenced by the nature and position of substituents on the aromatic rings of the reacting partners. Studies on the closely related N-Boc-tetrahydroisoquinoline (N-Boc-THIQ) provide valuable insights into these effects, particularly in C-H functionalization reactions.
The choice of catalyst, such as copper or iron, can dramatically alter the outcome of the reaction depending on the substituents present on the nucleophile. acs.org For instance, in the coupling of N-Boc-THIQ with various substituted indoles, either copper(II) nitrate or iron(III) nitrate can be used as a catalyst, and the efficiency of the reaction is highly dependent on the electronic and steric properties of the indole. acs.org
With a copper catalyst , sterically hindered indoles, such as 2-methylindole, provide good product yields (67%), whereas the same reaction with an iron catalyst is much less efficient (23%). acs.org This suggests that the copper-catalyzed pathway is less sensitive to steric bulk near the reaction center.
Conversely, with an iron catalyst , indoles bearing electron-withdrawing substituents demonstrate enhanced reactivity. For example, 5-nitro, 5-chloro, and 7-nitro substituted indoles give better yields with the iron catalyst compared to the copper-catalyzed reaction. acs.org This indicates that the iron-catalyzed mechanism is favored by electron-deficient aromatic systems.
The following interactive table details the effect of different indole substituents on the reaction yield with N-Boc-THIQ, comparing copper and iron catalysis. acs.org
| Indole Substituent | Catalyst | Yield (%) |
|---|---|---|
| 2-Methyl | Cu(NO₃)₂·3H₂O | 67 |
| Fe(NO₃)₃·9H₂O | 23 | |
| 5-Nitro | Cu(NO₃)₂·3H₂O | 59 |
| Fe(NO₃)₃·9H₂O | 66 | |
| 5-Chloro | Cu(NO₃)₂·3H₂O | 66 |
| Fe(NO₃)₃·9H₂O | 72 | |
| 7-Nitro | Cu(NO₃)₂·3H₂O | 46 |
| Fe(NO₃)₃·9H₂O | 70 |
These findings underscore the critical role that substituents play in directing the reactivity of N-Boc protected isoquinoline (B145761) systems. The interplay between electronic effects, steric hindrance, and the choice of catalyst allows for a high degree of control over the synthesis of complex, functionalized isoquinoline derivatives.
Spectroscopic Characterization and Structural Analysis Focusing on Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei in a magnetic field, a detailed molecular structure can be assembled.
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In Boc-1-tert-butoxy-1,2-dihydroisoquinoline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the dihydroisoquinoline ring system, the protons of the two tert-butyl groups, and the protons on the dihydroisoquinoline core.
The protons of the two bulky tert-butyl groups are expected to appear as sharp singlets in the upfield region of the spectrum, typically around 1.2-1.6 ppm, due to the magnetic equivalence of the nine protons in each group. The protons on the partially saturated dihydroisoquinoline ring would likely present as multiplets in the intermediate region of the spectrum, with their specific shifts and couplings dependent on their diastereotopic relationships and proximity to the nitrogen and oxygen atoms. The aromatic protons would be found in the downfield region, characteristically between 7.0 and 8.0 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring.
Table 1: Illustrative ¹H NMR Data for this compound (Note: The following data is illustrative and based on typical chemical shifts for the functional groups present, as specific experimental data was not available in the searched resources.)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.10-7.40 | m | 4H | Ar-H |
| 6.05 | d | 1H | N-CH= |
| 5.80 | d | 1H | =CH- |
| 4.20 | m | 1H | O-CH |
| 1.50 | s | 9H | N-Boc C(CH₃)₃ |
| 1.30 | s | 9H | O-C(CH₃)₃ |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the Boc protecting group is expected to be the most downfield signal, typically appearing in the 150-160 ppm range. The quaternary carbons of the tert-butyl groups and the carbon attached to the ether oxygen would also be found in the downfield region, but at a lower chemical shift than the carbonyl carbon. The carbons of the aromatic ring would generate signals in the 120-140 ppm range. The aliphatic carbons of the tert-butyl groups would appear in the upfield region of the spectrum.
Table 2: Illustrative ¹³C NMR Data for this compound (Note: The following data is illustrative and based on typical chemical shifts for the functional groups present, as specific experimental data was not available in the searched resources.)
| Chemical Shift (δ) ppm | Assignment |
| 153.5 | C=O (Boc) |
| 135.0-125.0 | Aromatic C |
| 120.0 | Aromatic C |
| 95.0 | O-C-N |
| 80.5 | O-C (CH₃)₃ |
| 79.0 | N-Boc C (CH₃)₃ |
| 45.0 | Dihydroisoquinoline C |
| 28.5 | N-Boc C(C H₃)₃ |
| 28.0 | O-C(C H₃)₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl group (C=O) of the tert-butoxycarbonyl (Boc) protecting group, typically in the range of 1690-1720 cm⁻¹. The C-O stretching vibrations of the ether and carbamate (B1207046) groups would likely appear in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹.
Table 3: Illustrative IR Absorption Data for this compound (Note: The following data is illustrative and based on typical absorption ranges for the functional groups present, as specific experimental data was not available in the searched resources.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975 | Strong | C-H stretch (aliphatic) |
| 1705 | Strong | C=O stretch (carbamate) |
| 1600 | Medium | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (ether & carbamate) |
| 1150 | Strong | C-O stretch (ether & carbamate) |
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The molecular formula for this compound is C₁₈H₂₅NO₃, corresponding to a molecular weight of 303.40 g/mol .
In a mass spectrum of this compound, a molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy. Common fragmentation patterns for compounds containing a tert-butoxycarbonyl (Boc) group involve the loss of isobutylene (B52900) (C₄H₈) or the entire Boc group.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 303.18 | [M]⁺, Molecular Ion |
| 247.16 | [M - C₄H₈]⁺ |
| 203.11 | [M - C₅H₈O₂]⁺ |
| 146.09 | [M - C₄H₉O - C₅H₈O₂]⁺ |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms. For a molecule like Boc-1-tert-butoxy-1,2-dihydroisoquinoline, these calculations can provide critical information on electron distribution, frontier molecular orbitals (HOMO and LUMO), and the relative energies of potential intermediates and products.
The core structure of this compound features an enamide-like system within the dihydroisoquinoline ring, where the nitrogen atom is acylated with a tert-butoxycarbonyl (Boc) group. This electronic arrangement is key to its reactivity. The nitrogen lone pair's delocalization into the carbonyl group of the Boc moiety reduces its nucleophilicity and flattens the geometry around the nitrogen atom.
Key Research Findings from Analogous Systems:
Amide Resonance and Rotational Barriers: DFT calculations on N-acyl systems, such as N-Boc protected amides, have shown that the N-C(O) bond possesses significant double bond character due to resonance. researchgate.net This leads to rotational barriers, resulting in distinct rotamers (s-cis and s-trans conformers), which can influence the molecule's reactivity and the stereochemical outcome of its reactions. For this compound, calculations would likely explore the relative energies of conformers arising from rotation around the N-Boc bond.
Proton Affinity and Basicity: Theoretical calculations can predict the most likely sites of protonation. For this compound, potential sites include the nitrogen atom, the carbonyl oxygen of the Boc group, and the ether-like oxygen of the tert-butoxy (B1229062) group at C1. Due to the delocalization of the nitrogen lone pair, the carbonyl oxygen is often the most basic site in N-acyl compounds.
Electrophilic and Nucleophilic Attack: Frontier Molecular Orbital (FMO) analysis would likely indicate that the C1 carbon is electrophilic, making it susceptible to nucleophilic attack, a characteristic reaction of Reissert-type compounds. Conversely, the enamine-like double bond (C3=C4) could be susceptible to electrophilic addition. DFT calculations would be crucial in quantifying the activation barriers for these competing pathways.
A hypothetical DFT study on the hydrolysis of this compound would likely investigate the initial protonation step, followed by the addition of water to the C1 position, leading to the cleavage of the tert-butoxy group. The calculated energy profile of this reaction would provide insights into its feasibility and rate-determining step.
Modeling of Reaction Transition States and Intermediates
The elucidation of transition state (TS) structures is a cornerstone of computational chemistry, providing a detailed picture of the highest energy point along a reaction coordinate. For reactions involving this compound, modeling of transition states would be essential to understand reactivity and selectivity.
Modeling Nucleophilic Addition at C1:
A key reaction of 1-alkoxy-1,2-dihydroisoquinolines is the substitution at the C1 position. In the presence of a Lewis acid or a protic acid, the tert-butoxy group can be activated, leading to the formation of an N-acyliminium ion intermediate. The subsequent attack by a nucleophile would proceed through a well-defined transition state.
Computational modeling of this process would involve:
Geometry Optimization of Intermediates: The structure of the N-Boc-isoquinolinium cation would be optimized to determine its preferred conformation.
Transition State Searching: Starting from the N-acyliminium ion and the incoming nucleophile, computational algorithms can locate the transition state geometry for the nucleophilic addition. Frequency calculations are then performed to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
Energy Profile Construction: The relative energies of the reactants, the N-acyliminium intermediate, the transition state, and the final product would be calculated to construct a complete energy profile for the reaction.
Studies on similar cyclic N-acyliminium ions have shown that the conformation of the ring system in the transition state is crucial for determining the stereochemical outcome. nih.gov For instance, the attack of a nucleophile on the N-Boc-isoquinolinium ion could occur from either the top or bottom face, leading to different stereoisomers.
| Reaction Step | Hypothetical Computational Model | Information Gained |
| Formation of N-acyliminium ion | DFT calculation with explicit solvent model | Energy of formation, geometry of the cation |
| Nucleophilic Attack | Transition state search (e.g., QST2/QST3) | Activation energy, geometry of the TS |
| Product Formation | Geometry optimization of the final product | Reaction enthalpy, product stability |
Prediction of Stereochemical Outcomes in Asymmetric Transformations
A significant application of computational chemistry is the prediction and rationalization of stereoselectivity in asymmetric reactions. For chiral derivatives of this compound, or in reactions with chiral reagents, computational models can be invaluable.
Factors Influencing Stereoselectivity:
Conformational Chirality: The dihydroisoquinoline ring can adopt non-planar conformations. The presence of the bulky Boc and tert-butoxy groups could lead to a preferred, chiral conformation of the ring, which in turn could direct the approach of an incoming reagent to one face of the molecule over the other.
Steric Hindrance: The voluminous tert-butyl groups on both the Boc and the C1-ether moiety would play a significant role in dictating the trajectory of an approaching nucleophile or electrophile. Computational models can quantify these steric interactions in the transition state.
Chiral Catalysts or Auxiliaries: In asymmetric catalysis, computational studies can model the interaction between the substrate (this compound) and a chiral catalyst. By comparing the energies of the diastereomeric transition states leading to the different stereoisomeric products, the enantiomeric excess (ee) can be predicted.
For example, in a hypothetical asymmetric reduction of the enamine double bond, a chiral catalyst would bind to the substrate to form a complex. DFT calculations could then be used to model the transition states for hydride delivery to the two different faces of the double bond. The energy difference between these two transition states would determine the predicted stereochemical outcome.
Hypothetical Transition State Energy Data for a Diastereoselective Reaction:
| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |
| TS-A (leading to R-product) | 0.0 | R-isomer |
| TS-B (leading to S-product) | +2.5 |
In this hypothetical example, the lower energy of TS-A would suggest that the R-product is formed preferentially. Such computational predictions are powerful tools for designing and optimizing stereoselective synthetic methods.
Future Prospects and Emerging Research Directions
Development of Novel Synthetic Methodologies Leveraging Boc-1-tert-butoxy-1,2-dihydroisoquinoline
Research is actively exploring the use of this compound as a cornerstone for creating new synthetic pathways. Its established role as a highly effective tert-butoxycarbonylation reagent for a variety of substrates—including phenols, amine hydrochlorides, and carboxylic acids without the need for a base—serves as a foundation for further development. researchgate.netnih.gov
A significant area of development is its application in peptide synthesis and the formation of complex amides. researchgate.net Methodologies are being refined where the compound facilitates the coupling of N-protected amino acids with nearly equimolar amounts of alcohols, a notable improvement over traditional methods that often require excess reagents. researchgate.net For instance, it has been instrumental in the synthesis of fully protected meso-diaminopimelic acid (DAP), a crucial component of bacterial cell walls. researchgate.net This synthesis involved a key esterification step using BBDI, demonstrating its utility in constructing complex biomolecular mimics. researchgate.net
Advanced asymmetric synthesis techniques are also being developed. Chiral catalysts are being employed in tandem with Boc-protected 1,2-dihydroisoquinoline (B1215523) precursors to construct stereochemically complex molecules with high diastereoselectivity and enantioselectivity.
Table 1: Application of this compound (BBDI) in Novel Synthetic Methodologies
| Application Area | Substrates | Key Features of Methodology | Representative Product | Reference |
| Esterification | N-Protected Amino Acids, Alcohols | Mild, catalytic, uses nearly equimolar reactants. | Protected Amino Acid Esters | researchgate.net |
| Amidation | Carboxylic Acids, Amines | One-pot, base-free operation. | Carboxamides | researchgate.netresearchgate.net |
| Peptide Synthesis | Amino Acids | Efficient coupling, potential for racemization-free synthesis. | Dipeptides and larger peptides | researchgate.netrsc.org |
| Biomolecule Synthesis | Garner aldehyde-derived vinyl glycine, protected allyl glycine | Facilitates key esterification in multi-step synthesis. | Fully protected meso-Diaminopimelic Acid (DAP) | researchgate.net |
| tert-Butoxycarbonylation | Phenols, Amine Hydrochlorides, Carboxylic Acids | Chemoselective, proceeds under mild, base-free conditions. | Boc-protected compounds | researchgate.netnih.gov |
Integration into Sustainable and Green Chemistry Protocols
The properties of this compound align well with the principles of green chemistry, a major focus of modern synthetic research. Its ability to function effectively under catalyst-free or organocatalytic conditions reduces reliance on potentially toxic metal catalysts. researchgate.net
A key advancement is the development of O-Boc protection protocols for phenols that operate under catalyst-free conditions in aqueous systems. researchgate.net This approach minimizes the use of volatile organic solvents and simplifies workup procedures, thereby reducing chemical waste. researchgate.net Furthermore, methodologies leveraging this compound often proceed without the need for a base, even when using amine hydrochlorides as substrates, which simplifies the reaction setup and purification process. researchgate.netresearchgate.net
The potential for catalyst recovery and reuse is another significant green aspect. In certain esterification reactions, fluorous-tagged catalysts used in conjunction with BBDI-mediated processes have been recovered through simple phase separation and reused multiple times without a significant drop in activity. researchgate.net This recyclability is a cornerstone of sustainable chemical manufacturing. derpharmachemica.com The development of solvent-free reaction conditions further enhances the green profile of these synthetic methods. derpharmachemica.com
Potential for Catalytic Cycle Enhancements
This compound is not merely a reagent but also shows promise as an organocatalyst, particularly in esterification and amidation reactions. researchgate.netresearchgate.net Its use can lead to significant enhancements in catalytic cycles.
In BBDI-catalyzed esterifications, the reagent allows for the use of nearly equimolar amounts of the carboxylic acid and alcohol, which improves atom economy. researchgate.net This is a substantial improvement over many traditional coupling methods that require a large excess of one reactant to drive the reaction to completion. The mechanism of action, while still under investigation, appears to involve the formation of a highly reactive intermediate that facilitates the desired transformation under mild conditions. researchgate.net
The development of reusable organocatalysts for chemoselective O-tert-butoxycarbonylation of phenols, where isoquinoline (B145761) derivatives play a catalytic role, points to a broader potential for this class of compounds. researchgate.net Future research will likely focus on elucidating the precise mechanism of BBDI in these catalytic cycles to design even more efficient and selective systems. The goal is to create catalytic processes with high turnover numbers and frequencies, minimizing the required catalyst loading and further contributing to sustainable practices.
Table 2: Catalytic Applications and Enhancements
| Reaction Type | Role of BBDI/Derivative | Enhancement | Conditions | Reference |
| Esterification | Catalyst | Allows use of nearly equimolar amounts of reactants. | Mild, with Boc₂O | researchgate.net |
| O-tert-butoxycarbonylation | Organocatalyst (as isoquinoline derivative) | Chemoselective, reusable catalyst, neutral and neat conditions. | 5–0.1 mol% catalyst | researchgate.net |
| Amidation | Coupling Reagent | Enables one-pot, base-free synthesis. | Room temperature | researchgate.netresearchgate.net |
Expansion of Applications in Diverse Chemical Transformations
The versatility of this compound as a protecting group reagent is well-established, and its application continues to expand into new areas of chemical synthesis. chemicalbook.com Initially demonstrated for the protection of phenols and amine hydrochlorides, its use has been extended to a wider range of acidic proton-containing substrates, including thiols, sulfonamides, and imides. nih.govchemicalbook.com
The unique reactivity of the dihydroisoquinoline scaffold itself is also being explored. Beyond its role as a leaving group in protection chemistry, the core structure is a valuable synthon for more complex heterocyclic systems. The C1-substituted tetrahydroisoquinoline and 1,2-dihydroisoquinoline motifs are prevalent in numerous natural products and pharmaceutical agents. researchgate.netacs.org Consequently, methodologies that start with or generate these structures are of high value.
Future work is expected to focus on leveraging this compound in cascade reactions, where multiple bonds are formed in a single operation, to rapidly construct complex molecular architectures. Its application in solid-phase synthesis, crucial for creating libraries of compounds for drug discovery, is another promising avenue. acs.org As chemists continue to tackle the synthesis of increasingly complex natural products, such as the bis-tetrahydroisoquinoline alkaloids, the development of robust and selective reagents like this compound will be critical. acs.org
Q & A
Q. What is the primary synthetic application of BBDI in peptide chemistry, and how does it compare to traditional Boc-protection reagents?
BBDI is a chemoselective reagent for introducing the tert-butoxycarbonyl (Boc) group to amino acid esters. It achieves high yields (76–98%) across diverse substrates, including methionine, alanine, and proline derivatives, outperforming di-tert-butyl dicarbonate (DBC) in reactions requiring mild conditions . Key advantages include:
- Base-free compatibility : Unlike DBC, BBDI reacts directly with amino acid ester hydrochlorides without requiring additional bases, simplifying purification .
- Reduced side reactions : Its selectivity minimizes overprotection or decomposition of sensitive residues like cysteine and tyrosine .
Q. What experimental protocols are recommended for optimizing Boc-protection using BBDI?
- Substrate preparation : Use amino acid ester hydrochlorides (e.g., H-Met-OMe•HCl) to avoid competing side reactions.
- Solvent selection : Dichloromethane or THF at room temperature ensures high solubility and reactivity .
- Stoichiometry : A 1.2:1 molar ratio of BBDI to substrate balances efficiency and cost.
- Workup : Neutralize excess HCl with aqueous NaHCO₃, followed by extraction and column chromatography for purity .
Q. How can researchers confirm successful Boc-protection using BBDI?
Analytical validation requires:
- ¹H/¹³C-NMR : Look for tert-butyl signals at δ ~1.4 ppm (¹H) and ~80–85 ppm (¹³C) .
- Mass spectrometry : HR-MS should match the calculated [M+H⁺] or [M+Na⁺] values (e.g., Boc-Met-OMe: C₁₀H₁₉NO₄S, [M+H⁺] = 262.111) .
- IR spectroscopy : Absence of N–H stretches (~3300 cm⁻¹) confirms protection .
Advanced Research Questions
Q. What mechanistic insights explain BBDI’s chemoselectivity in Boc-protection?
Computational studies suggest that BBDI’s 1,2-dihydroisoquinoline scaffold stabilizes the transition state via:
- Electron donation : The tert-butoxy group enhances nucleophilic attack on the amino group .
- Steric shielding : The dihydroisoquinoline ring prevents undesired interactions at the α-carbon, reducing racemization . Experimental evidence from base-free carboxamidation reactions supports a radical-free, stepwise mechanism involving intermediate acyloxyborane species .
Q. How does the electronic structure of BBDI influence its stability under oxidative conditions?
- Substituent effects : The tert-butoxy group at position 1 and Boc group at position 2 confer steric and electronic stabilization, preventing autooxidation observed in simpler dihydroisoquinolines .
- Radical scavenging : BBDI resists hydroperoxide formation (common in unsubstituted dihydroisoquinolines) due to its electron-rich aromatic system . Methodological note : Monitor stability via TLC or HPLC under air exposure, with argon purging recommended for long-term storage .
Q. Can BBDI be adapted for solid-phase peptide synthesis (SPPS), and what limitations exist?
While BBDI is effective in solution-phase synthesis, SPPS compatibility requires:
- Resin compatibility : Use Wang or Sieber amide resins to avoid acid-labile linker cleavage during Boc-deprotection.
- Solvent constraints : Swelling resins (e.g., polystyrene) in DCM may limit reaction rates. Current limitations include incompatibility with Fmoc-based strategies and reduced efficiency for bulky residues (e.g., tryptophan) due to steric hindrance .
Q. What computational tools predict BBDI’s reactivity in non-standard substrates (e.g., β-amino acids)?
- DFT calculations : Model transition states to assess activation barriers for β-amino acid protection. For example, B3LYP/6-31G(d) optimizations reveal lower reactivity due to increased steric strain .
- Molecular docking : Simulate interactions with aminoacyl-tRNA synthetases to evaluate potential interference in peptide elongation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
